1-(2-Methylquinolin-4-yl)propan-2-one
Description
Contextualization within the Broader Quinoline (B57606) and Ketone Chemical Landscape
The chemical structure of 1-(2-Methylquinolin-4-yl)propan-2-one features a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a cornerstone in medicinal chemistry and materials science. The presence of a methyl group at the 2-position and a propan-2-one (acetonyl) group at the 4-position defines its specific identity and influences its chemical properties.
Quinoline and its derivatives are known for their presence in numerous natural products, particularly alkaloids, and their wide range of biological activities. The substitution pattern on the quinoline ring is crucial in determining its pharmacological and chemical characteristics. For instance, the placement of the methyl and propanone groups in this compound is expected to create a unique electronic and steric environment, distinguishing it from other isomers such as 1-(4-Methylquinolin-2-yl)propan-2-one.
The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, is one of the most important functional groups in organic chemistry. The propan-2-one substituent in the target molecule introduces a site for a variety of chemical transformations. Ketones are known for their reactivity in nucleophilic addition reactions, condensations, and reactions at the α-carbon. The juxtaposition of the ketone moiety with the quinoline ring system suggests the potential for interesting intramolecular interactions and unique reactivity patterns.
Historical and Contemporary Significance of Quinoline-Derived Scaffolds in Synthetic Research
The quinoline scaffold has a rich history in synthetic organic chemistry, with the first synthesis of quinoline itself dating back to the 19th century. Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental in accessing a wide array of substituted quinolines. acs.org These methods have been continuously refined and new synthetic strategies are constantly being developed to allow for more efficient and regioselective synthesis of quinoline derivatives.
In contemporary research, quinoline-derived scaffolds are central to the development of new pharmaceuticals, agrochemicals, and functional materials. They are key components in a variety of drugs, including antimalarials (e.g., quinine (B1679958) and chloroquine), antibacterials, and anticancer agents. The versatility of the quinoline ring allows for fine-tuning of its properties through the introduction of various substituents, making it a privileged scaffold in drug discovery.
The synthesis of 2,4-disubstituted quinolines, such as the target compound, can be approached through methods like the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. acs.org The specific synthesis of this compound would likely involve the reaction of an appropriate aniline derivative with a β-diketone or a related precursor that can generate the desired substitution pattern.
Structural Elucidation Challenges and Advanced Methodologies for Ketones in Heterocyclic Systems
The unambiguous determination of the structure of a complex organic molecule like this compound relies on a combination of modern spectroscopic techniques. While no specific data for this compound is readily available, the expected spectroscopic features can be predicted based on its constituent parts and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group at the 2-position, and signals corresponding to the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propan-2-one group. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern.
¹³C NMR spectroscopy would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ketone group, which typically resonates in the downfield region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the range of 1700-1725 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C and C=N stretching vibrations from the quinoline ring.
Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern. The fragmentation of quinoline derivatives often involves the loss of small molecules like HCN, and the fragmentation of the propanone side chain would also be expected to produce characteristic fragment ions. rsc.orgchemscene.com
X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction would be the gold standard, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. mdpi.com
Advanced methodologies, including two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and computational chemistry, are invaluable in resolving complex structures and confirming assignments, especially in cases where isomers might be present.
Fundamental Theoretical Considerations for the Quinoline and Propanone Moieties
The electronic properties of this compound are governed by the interplay between the aromatic quinoline ring and the propanone substituent. The quinoline ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. The methyl group at the 2-position is an electron-donating group, which can influence the electron density distribution in the ring.
The propanone group, with its carbonyl function, is an electron-withdrawing group. The presence of this group at the 4-position of the quinoline ring will have a significant impact on the electronic properties of the molecule, affecting its reactivity and spectroscopic characteristics.
Tautomerism: An interesting theoretical consideration for this molecule is the possibility of keto-enol tautomerism. The propanone moiety has α-hydrogens that could potentially migrate to the carbonyl oxygen, forming an enol. The equilibrium between the keto and enol forms would be influenced by factors such as the solvent and the electronic nature of the quinoline ring. For simple alkyl or aryl 4-ketomethylquinolines, the keto form is generally found to be the predominant tautomer. vulcanchem.comresearchgate.net
Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the geometry, electronic structure, and reactivity of this compound. Such studies can predict spectroscopic data (NMR, IR), calculate molecular orbitals (HOMO and LUMO) to understand electronic transitions and reactivity, and model potential intermolecular interactions. While specific computational studies on this molecule are not available, studies on similar quinoline derivatives have demonstrated the power of these methods in understanding their chemical behavior.
Data Tables
As no direct experimental data for this compound is available, the following tables provide predicted spectroscopic data based on general principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is hypothetical and for illustrative purposes.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Quinoline-H (aromatic) | 7.5 - 8.5 | m |
| CH₂ (propanone) | ~4.0 | s |
| CH₃ (quinoline at C2) | ~2.7 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is hypothetical and for illustrative purposes.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ketone) | >200 |
| Quinoline (aromatic) | 120 - 160 |
| CH₂ (propanone) | ~50 |
| CH₃ (quinoline at C2) | ~25 |
Table 3: Predicted IR Absorption Frequencies for this compound This data is hypothetical and for illustrative purposes.
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ketone stretch) | 1715 - 1725 | Strong |
| C-H (aromatic stretch) | 3000 - 3100 | Medium |
| C-H (aliphatic stretch) | 2850 - 3000 | Medium |
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(2-methylquinolin-4-yl)propan-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)12-5-3-4-6-13(12)14-9/h3-7H,8H2,1-2H3 |
InChI Key |
JGHHFETUNMAILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Methylquinolin 4 Yl Propan 2 One
Classical and Named Reactions for Quinoline (B57606) and Ketone Formation Relevant to 1-(2-Methylquinolin-4-yl)propan-2-one
A multitude of classical reactions have been developed for the synthesis of the quinoline scaffold. iipseries.org These methods, while foundational, often require harsh conditions, such as high temperatures and the use of hazardous reagents. nih.govnih.gov However, a thorough understanding of these reactions is crucial for designing synthetic routes to complex quinoline derivatives.
Friedländer Condensation Approaches and Adaptations
The Friedländer synthesis, first reported in 1882, is a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.orgorganicreactions.orgwikipedia.org This reaction can be catalyzed by acids or bases and proceeds through a condensation followed by a cyclodehydration. organicreactions.orgjk-sci.com For the synthesis of this compound, a potential Friedländer approach would involve the reaction of a 2-aminoaryl ketone with acetoacetone (2,4-pentanedione).
Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition, followed by dehydration and then imine formation to yield the quinoline. The second pathway begins with the formation of a Schiff base, followed by an Aldol reaction and subsequent elimination. wikipedia.org
| Catalyst Type | Examples | Conditions |
| Brønsted Acids | p-Toluenesulfonic acid, Trifluoroacetic acid | Often under conventional heating or microwave irradiation. wikipedia.org |
| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate, Silver phosphotungstate | Can provide rapid and efficient synthesis. organic-chemistry.org |
| Other | Molecular iodine, Nafion (solid acid catalyst) | Offer milder or more environmentally friendly options. organic-chemistry.orgmdpi.com |
Recent modifications to the Friedländer synthesis have focused on improving efficiency and sustainability. For instance, the use of microwave irradiation in conjunction with catalysts like p-toluenesulfonic acid or Nafion has been shown to reduce reaction times and improve yields. mdpi.comresearchgate.net
Pfitzinger Synthesis and its Derivatives for Quinoline-4-one Architectures
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgrsc.org The reaction proceeds through the base-catalyzed hydrolysis of isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration afford the quinoline product. wikipedia.org While this method directly yields a carboxylic acid at the 4-position, this functional group could potentially be converted to the desired propan-2-one side chain through further synthetic steps.
A key advantage of the Pfitzinger reaction is its utility in creating substituted quinoline-4-carboxylic acids. The Halberkann variant, which uses N-acyl isatins, results in the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
Gould-Jacobs Synthesis for Quinolones and Analogues
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). wikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline (B1666331). wikipedia.orgmdpi.com This 4-hydroxyquinoline intermediate could be a precursor for the introduction of the propan-2-one moiety at the 4-position.
The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been developed to accelerate the synthesis of 4-hydroxyquinoline derivatives. researchgate.net
Combes, Doebner-von Miller, and Skraup Reactions: Foundational Relevance
These three reactions are cornerstone methods in quinoline synthesis, primarily utilizing anilines as starting materials.
Combes Synthesis : This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.org For the target molecule, the reaction of an appropriate aniline with acetylacetone (B45752) would be a direct approach. The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents. wikiwand.com
Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of acid to produce 2- and/or 4-substituted quinolines. nih.govwikipedia.org The reaction is catalyzed by both Brønsted and Lewis acids. wikipedia.org The mechanism involves a nucleophilic conjugate addition of the aniline to the unsaturated carbonyl compound. wikipedia.org
Skraup Synthesis : This is one of the oldest methods for quinoline synthesis, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by addition of aniline, cyclization, and oxidation. iipseries.org While typically producing unsubstituted quinolines, variations can be used to synthesize substituted derivatives. nih.gov
| Reaction | Key Reactants | Product Type |
| Combes | Aniline, β-diketone | 2,4-Disubstituted quinolines. iipseries.orgwikipedia.org |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | 2- and/or 4-substituted quinolines. nih.gov |
| Skraup | Aniline, glycerol, oxidizing agent | Primarily unsubstituted quinolines. iipseries.orgwikipedia.org |
Camps' and Conrad-Limpach Methodologies for Quinolinone Ring Systems
These methods are primarily used for the synthesis of quinolinone (keto form of hydroxyquinoline) ring systems.
Camps' Cyclization : This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.comwikipedia.org The mechanism is an intramolecular aldol condensation. mdpi.com
Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com Under kinetic control (lower temperatures), the reaction yields 4-hydroxyquinolines (quinolin-4-ones), while under thermodynamic control (higher temperatures), the Knorr variation leads to 2-hydroxyquinolines (quinolin-2-ones). wikipedia.orgquimicaorganica.orgquimicaorganica.org The reaction proceeds via a Schiff base intermediate followed by an electrocyclic ring closing. wikipedia.org
Contemporary and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for quinoline synthesis. researchgate.netacs.org These modern strategies aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. nih.govresearchgate.net
Key areas of advancement include:
Catalysis : The use of transition metal catalysts (e.g., palladium, copper, rhodium, ruthenium), as well as metal-free catalysts, has enabled novel and efficient synthetic routes. mdpi.comnumberanalytics.com Heterogeneous catalysts are also gaining attention due to their recyclability. numberanalytics.com
Green Solvents : The replacement of traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids is a major focus. researchgate.netnumberanalytics.com
Energy Sources : Microwave irradiation and ultrasound are being employed to accelerate reactions, often leading to higher yields and shorter reaction times. nih.govnih.govmdpi.com
One-Pot Reactions : Designing multi-component, one-pot syntheses improves efficiency by reducing the number of intermediate purification steps. nih.gov
Examples of sustainable approaches relevant to quinoline synthesis include:
Microwave-assisted Skraup reactions in ionic liquids. nih.gov
The use of reusable solid acid catalysts, such as Nafion, for the Friedländer synthesis. mdpi.com
Water-based syntheses catalyzed by p-toluenesulfonic acid. tandfonline.com
The use of nanocatalysts, which offer high efficiency and potential for recovery. acs.org
These modern methodologies not only align with the principles of green chemistry but also often provide improved access to complex quinoline derivatives, paving the way for more efficient and sustainable production of compounds like this compound. acs.org
Multicomponent Reaction (MCR) Approaches for Enhanced Atom Economy
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules like quinoline derivatives in a single, efficient step from three or more starting materials. researchgate.netrsc.orgrsc.org This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. researchgate.netrsc.org
Several named MCRs have been adapted for the synthesis of the quinoline core, offering versatile pathways to compounds such as this compound.
The Povarov reaction , a formal [4+2] cycloaddition, is a prominent method for synthesizing tetrahydroquinolines, which can be subsequently oxidized to quinolines. mdpi.com Modifications of this reaction are central to modern quinoline synthesis. researchgate.netrsc.org For instance, an I2-promoted Povarov MCR has been developed for the synthesis of 2,2′-biquinolines, demonstrating the reaction's adaptability. researchgate.net A particularly relevant modification involves using a methyl ketone, an arylamine, and a styrene (B11656) in a formal [3+2+1] cycloaddition mediated by molecular iodine. organic-chemistry.orgresearchgate.net This approach uniquely activates the methyl group of the ketone, proceeding through a cascade of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization, offering a direct, metal-free route to substituted quinolines. organic-chemistry.org
The Gewald reaction is renowned for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgumich.eduarkat-usa.org While not a direct route to quinolines, its principles of condensing a ketone with an active methylene (B1212753) compound in the presence of a base and elemental sulfur highlight MCR strategies that could be conceptually adapted for building blocks later used in quinoline synthesis. wikipedia.org The reaction typically involves a Knoevenagel condensation as the initial step, a common activation strategy in MCRs. wikipedia.org
The Ugi reaction is a four-component reaction (U-4CR) that produces α-acylamino amides. acs.orgrsc.org This reaction has been ingeniously coupled with subsequent cyclization steps to form heterocyclic structures, including quinolines. acs.org A novel strategy involves an Ugi-4CR followed by a Pd-catalyzed intramolecular arylation, which allows for the combinatorial construction of diverse quinoline scaffolds. acs.org Another modification replaces the traditional carboxylic acid component with quinoline N-oxides, leading to a rapid synthesis of quinoline-C2-amino amides through deoxygenative C(sp2)–H functionalization. acs.org
| MCR Type | Key Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Povarov (modified) | Methyl Ketone, Arylamine, Styrene | I2, DMSO, 80–130°C | Substituted Quinolines | organic-chemistry.orgresearchgate.net |
| Povarov | Aniline, Paraformaldehyde, Alkyne | Camphor Sulfonic Acid (CSA), Microwave | 4-Arylated Quinolines | researchgate.netrsc.org |
| Ugi / Arylation | Arylamine, Aldehyde, Acid, Isocyanide | Two-step: Ugi-4CR then Pd-catalysis | Tricyclic/Tetracyclic Quinolines | acs.org |
| Ugi (N-Oxide) | Quinoline N-Oxide, Amine, Aldehyde, Isocyanide | Metal-free | Quinoline-C2-amino Amides | acs.org |
Convergent one-pot syntheses are the hallmark of MCRs, maximizing efficiency by combining multiple reaction steps in a single vessel without isolating intermediates. This strategy significantly reduces solvent waste and purification efforts. The synthesis of quinoline derivatives has greatly benefited from such protocols. For example, a three-component Povarov reaction can be employed to synthesize quinoline derivatives efficiently. iipseries.org Similarly, a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate, catalyzed by SnCl2·2H2O under ultrasound irradiation, yields 2-substituted quinolines in good yields. nih.gov These methods exemplify the design of convergent protocols where multiple bonds are formed in a single, streamlined operation.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This paradigm is increasingly influencing the synthesis of quinolines, leading to more sustainable and environmentally friendly methods. acs.org
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, shorter reaction times. researchgate.netresearchgate.net The Friedländer synthesis of quinolines, for instance, can be efficiently conducted under solvent-free conditions using a reusable solid acid catalyst like silica-propylsulfonic acid or simply by heating the reactants. researchgate.net Tin(II) chloride dihydrate has also been used to catalyze the synthesis of polysubstituted quinolines at room temperature under solvent-free conditions with excellent yields. researchgate.net
When a solvent is necessary, the focus shifts to environmentally benign options like water or ionic liquids. rsc.orgrsc.org Water is an ideal green solvent due to its non-toxicity, availability, and safety. Syntheses of quinoline derivatives have been successfully performed in aqueous media, sometimes facilitated by surfactants that create micelles to mimic the environment of an organic solvent. rsc.org Ionic liquids have also been employed as both the solvent and catalyst in quinoline synthesis, offering benefits such as recyclability and enhanced reaction rates. nih.gov
| Method | Catalyst/Conditions | Solvent System | Advantages | Reference(s) |
| Friedländer Synthesis | Silica-propylsulfonic acid | Solvent-Free | Reusable catalyst, clean reaction | researchgate.net |
| Friedländer Synthesis | Caesium Iodide | Solvent-Free, Thermal | High yields, short reaction time, easy work-up | researchgate.net |
| Three-Component Reaction | SnCl2·2H2O | Water | Ultrasound-assisted, rapid, green solvent | nih.gov |
| Skraup Reaction | Ionic Liquid | Ionic Liquid | Microwave-assisted, improved efficiency | nih.gov |
| Continuous Synthesis | Ru–Fe/γ-Al2O3 | Ethanol/Water | Heterogeneous, continuous, no strong acids/oxidants | rsc.org |
Alternative energy sources like microwave (MW) and ultrasonic irradiation are cornerstones of green synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.orgnih.gov
Microwave-assisted organic synthesis (MAOS) has been widely applied to produce quinoline derivatives. nih.govrsc.org For example, a rapid olefination of 2-methylquinoline (B7769805) with an aldehyde can be achieved under microwave irradiation, demonstrating superior reaction kinetics. nih.gov Multicomponent reactions are particularly amenable to microwave assistance; the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is facilitated by microwave irradiation in a one-pot reaction. rsc.org
Ultrasonic irradiation, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate reactions. ijacskros.com This technique has been successfully used to synthesize various quinoline derivatives. tandfonline.comrsc.org A green and efficient synthesis of hybrid quinoline-imidazole derivatives was achieved using ultrasound irradiation, which offered outstanding benefits in terms of reaction time and energy consumption compared to conventional thermal heating. nih.govrsc.org The one-pot, three-component synthesis of 2-substituted quinolines in water is also significantly enhanced by the use of ultrasound. nih.gov
Harnessing light or electrical energy to drive chemical reactions represents a frontier in green chemistry. Photocatalysis and electrocatalysis offer mild reaction conditions and unique reactivity pathways that are often inaccessible through thermal methods.
Photocatalytic synthesis of quinolines has been achieved via a Povarov reaction under oxidant-free conditions. acs.org Using a dual-catalyst system comprising a photocatalyst and a proton reduction co-catalyst, quinolines can be synthesized from anilines and aldehydes in excellent yields, with hydrogen gas as the only byproduct. acs.org This method is exceptionally mild and avoids the need for stoichiometric chemical oxidants.
While specific electrocatalytic methods for this compound are less documented, the principles of electrosynthesis are highly applicable to quinoline formation. Electrocatalysis can facilitate redox reactions required for cyclization and aromatization steps under controlled potential, often eliminating the need for chemical redox reagents and providing a high degree of selectivity. These emerging methodologies hold significant promise for the future of sustainable quinoline synthesis.
Transition Metal Catalysis and Ligand Design for Selective Synthesis
Transition metal catalysis represents a powerful tool for the synthesis of complex heterocyclic compounds like this compound. The strategic use of metals such as palladium, copper, iron, and cobalt, often in conjunction with specifically designed ligands, allows for high degrees of selectivity and efficiency in forming the quinoline core and introducing substituents. These methods often proceed through mechanisms that enable the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Palladium-Catalyzed C-H Activation and Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for its ability to facilitate C-H activation and cross-coupling reactions. While direct synthesis of this compound via this method is not extensively detailed in specific literature, the principles of palladium-catalyzed synthesis of quinoline and isoquinoline (B145761) derivatives are well-established and applicable. mdpi.comnih.gov These reactions typically involve the directed activation of a C-H bond on an aromatic precursor, followed by coupling with a suitable partner.
A plausible pathway could involve the C-H activation of an N-aryl enamine or a related precursor, followed by annulation with an alkyne or allene. The regioselectivity of such reactions is often controlled by the directing group on the substrate and the ligand environment around the palladium center. mdpi.com For instance, the synthesis of substituted isoquinolinones has been achieved through palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters, demonstrating high regioselectivity. mdpi.com The catalytic cycle is generally believed to involve the formation of a palladacycle intermediate, followed by migratory insertion and reductive elimination to yield the product and regenerate the active Pd(II) catalyst. mdpi.comnih.gov The development of bifunctional ligands that can participate in and accelerate the C-H cleavage step has been a key advancement in this field. nih.gov
Table 1: Key Features of Palladium-Catalyzed C-H Activation for Heterocycle Synthesis
| Feature | Description |
| Catalyst | Typically Pd(II) salts, e.g., Pd(OAc)₂. |
| Mechanism | Involves formation of a five-membered cyclopalladation intermediate. mdpi.com |
| Selectivity | High regioselectivity is often achieved through the use of directing groups. mdpi.com |
| Ligands | Bifunctional ligands and N-heterocyclic carbenes (NHCs) can enhance reactivity and selectivity. nih.govnih.gov |
| Oxidants | Often required to regenerate the active Pd(II) species from Pd(0). |
Copper, Iron, and Cobalt-Catalyzed Cyclization and Annulation
Copper, iron, and cobalt catalysts offer cost-effective and environmentally benign alternatives to palladium for the synthesis of quinoline derivatives. These earth-abundant metals can catalyze a variety of cyclization and annulation reactions to construct the quinoline scaffold.
Copper-Catalyzed Reactions: Copper catalysis is particularly effective for C-N and C-C bond formation. A common strategy involves the intermolecular cyclization of anilines with alkynes or other coupling partners. rsc.orgacs.org For example, a simple and convenient copper-catalyzed intermolecular cyclization reaction between anilines and terminal acetylene (B1199291) esters has been developed to produce quinolines in moderate to good yields through a cascade process. rsc.org Mechanistic studies suggest that some copper-catalyzed reactions may proceed through a Lewis acid-accelerated addition followed by a Cu-catalyzed C-N coupling to furnish the quinoline subunit. mdpi.comnih.gov
Iron-Catalyzed Reactions: Iron catalysts are attractive due to their low cost and low toxicity. Iron(III)-catalyzed three-component coupling reactions of aldehydes, amines, and styrenes have been developed for the synthesis of 2,4-disubstituted quinolines. chemistryviews.org This method features a broad substrate scope, the use of inexpensive FeCl₃ as the catalyst, and oxygen as the oxidant, with no hazardous byproducts. chemistryviews.org Mechanistic investigations suggest the reaction may proceed via an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org
Cobalt-Catalyzed Reactions: Cobalt catalysts have been successfully employed in the redox-neutral annulation of anilides with internal alkynes to efficiently synthesize quinoline scaffolds. researchgate.netrsc.org The combination of a cobalt catalyst with a Lewis acid, such as Zn(OTf)₂, is crucial for the success of this transformation, which is proposed to occur via an ortho C–H activation followed by nucleophilic addition of a C-Co species towards the amide. researchgate.netrsc.org This approach is noted for its use of a low-cost catalyst and operational simplicity. rsc.org
Table 2: Comparison of Cu, Fe, and Co Catalysis in Quinoline Synthesis
| Catalyst System | Typical Reaction Type | Key Advantages |
| Copper | Intermolecular cyclization of anilines and alkynes. rsc.org | Simple, convenient, moderate to good yields. rsc.org |
| Iron | Three-component coupling of aldehydes, amines, and styrenes. chemistryviews.org | Inexpensive, environmentally friendly, broad substrate scope. chemistryviews.org |
| Cobalt | Redox-neutral annulation of anilides and alkynes. rsc.org | Low-cost catalyst, high efficiency, easy handling. rsc.org |
Organocatalysis and Non-Metal Catalytic Systems
Organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzymatic catalysis, offering novel pathways for the synthesis of complex molecules without the need for potentially toxic or expensive metals. unibo.itbeilstein-journals.org These systems often rely on the ability of small organic molecules to activate substrates through the formation of transient, reactive intermediates like enamines or iminium ions. mdpi.com
Acid/Base Catalysis (e.g., Poly(phosphoric acid), Ionic Liquids, Superacids)
Acid and base catalysis are fundamental strategies in organic synthesis, and they are particularly relevant to classic quinoline syntheses such as the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
A notable application of acid catalysis is the use of poly(phosphoric acid) (PPA) as both a catalyst and a solvent. An enhanced, solvent-free method for synthesizing a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, was achieved through the Friedländer synthesis by reacting 2-aminobenzophenone (B122507) with pentan-2,3-dione in the presence of PPA at 90 °C, yielding the product in 82% yield. nih.govacs.org This approach is highly efficient for constructing the quinoline core. The synthesis of this compound could be envisioned through a similar Friedländer reaction between a 2-aminoaryl ketone and acetone (B3395972) or a related carbonyl compound. nih.gov
The mechanism of acid-catalyzed quinoline synthesis generally involves protonation of a carbonyl group, which facilitates nucleophilic attack and subsequent cyclization and dehydration steps to form the aromatic quinoline ring. Modified USY zeolites, which possess both Brønsted and Lewis acid sites, have also been used to catalyze the reaction of aniline and propanol (B110389) to form quinolines, demonstrating the versatility of acid catalysts in these transformations. researchgate.net
Nanocatalyst Applications and Recyclability
In recent years, the application of nanocatalysts has gained significant attention as a green and efficient approach for synthesizing quinoline derivatives. acs.orgnih.gov Nanocatalysts offer several advantages over traditional homogeneous and heterogeneous catalysts, including high surface-area-to-volume ratios, unique electronic properties, and, crucially, high recyclability. nih.govbenthamdirect.com
A study on a nanocatalyst for quinoline synthesis from α-methylene ketones and 2-aminoaryl ketones via the Friedländer protocol reported good to excellent yields (68–96%) with a low catalyst loading. nih.gov The use of such catalysts often allows for milder reaction conditions and shorter reaction times compared to conventional methods.
Table 3: Advantages of Nanocatalysts in Quinoline Synthesis
| Feature | Advantage |
| High Activity | Large surface area leads to more active sites and higher reaction rates. nih.gov |
| Recyclability | Magnetic nanocatalysts can be easily recovered and reused. benthamdirect.combohrium.com |
| Green Chemistry | Often used in environmentally benign solvents and allow for milder conditions. acs.org |
| Versatility | Various metals (Fe, Cu, Zn, Ni, Co) can be used as the catalytic core. nih.gov |
Stereoselective and Regioselective Synthetic Control for this compound Derivatives
Achieving stereoselective and regioselective control is a paramount challenge in the synthesis of substituted quinolines. The functionalization of the quinoline core or the construction of the ring with specific substituents requires precise control over the reaction pathways.
Regioselective Synthesis: Regioselectivity in quinoline synthesis often depends on the choice of starting materials and reaction conditions. In Friedländer-type syntheses, the regiochemical outcome is determined by which α-carbon of an unsymmetrical ketone attacks the 2-aminoaryl carbonyl group. For the synthesis of this compound, the reaction would need to be designed to specifically form the 2-methyl-4-substituted pattern. Annulation reactions of 8-quinolinesulfenyl halides have been shown to proceed with high regioselectivity to form novel thiazino[2,3,4-ij]quinolin-4-ium derivatives, illustrating how specific functionalities can direct the outcome of cyclization. nih.govmdpi.com Similarly, acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with C-nucleophiles can lead to substituted imidazolidin-2-ones with excellent regioselectivity. mdpi.com
Stereoselective Synthesis: While this compound itself is achiral, the synthesis of its derivatives, particularly those with stereocenters on the propanone side chain or on a modified quinoline ring, requires stereoselective methods. Organocatalysis is a particularly powerful tool for achieving high enantioselectivity. For example, the use of chiral catalysts like proline and its derivatives can facilitate asymmetric aldol or Michael addition reactions to introduce chiral centers with high stereocontrol. unibo.itmdpi.com
A study on the synthesis of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives demonstrated that an aza-Michael addition reaction could proceed stereoselectively to yield the E-configuration exclusively, as confirmed by X-ray crystallography. nih.gov This highlights that even for derivatives of the quinoline core, high levels of stereocontrol can be achieved through careful reaction design. The development of catalysts that can effectively control the three-dimensional arrangement of atoms during bond formation is key to accessing enantiomerically pure quinoline derivatives.
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of the quinoline core, particularly for 2,4-disubstituted structures like this compound, is primarily achieved through classical named reactions such as the Combes, Doebner-von Miller, and Conrad-Limpach syntheses. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov Mechanistic studies of these transformations have been crucial for optimizing reaction conditions and understanding the formation of various intermediates and final products. These investigations reveal intricate pathways involving key intermediates, kinetic profiles, and the critical role of catalysts and reagents.
The formation of the quinoline ring in classical syntheses typically proceeds through a series of well-defined intermediates, primarily enamines and enolates, which arise from the initial condensation of anilines with β-dicarbonyl compounds. wikipedia.orgnih.gov
The Combes synthesis , which directly yields 2,4-disubstituted quinolines from an aniline and a β-diketone, serves as a prime example. drugfuture.com The reaction pathway commences with the acid-catalyzed nucleophilic addition of the aniline to one of the carbonyl groups of the β-diketone. wikipedia.org This is followed by dehydration to form a Schiff base (an imine). wikipedia.orgnih.gov The Schiff base is in equilibrium with its enamine tautomer, which is a critical intermediate for the subsequent cyclization step. wikipedia.orgiipseries.org The enamine, upon protonation, becomes sufficiently electrophilic to undergo an intramolecular electrophilic aromatic substitution on the aniline ring, leading to the formation of the new heterocyclic ring. wikipedia.org Subsequent dehydration and aromatization yield the final substituted quinoline product. wikipedia.org
Similarly, the Conrad-Limpach synthesis , which uses β-ketoesters instead of β-diketones, also proceeds via Schiff base and enamine intermediates to ultimately form 4-hydroxyquinolines. wikipedia.orgsynarchive.com The initial reaction involves the attack of the aniline on the keto group of the β-ketoester to generate a tetrahedral intermediate, which then forms a Schiff base. wikipedia.org This intermediate undergoes keto-enol tautomerization before the crucial electrocyclic ring-closing step. wikipedia.org
The Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com Its mechanism has been a subject of debate, with a proposed fragmentation-recombination pathway. wikipedia.org This mechanism suggests an initial nucleophilic conjugate addition of the aniline to form an amino ketone, which then fragments into an imine and a saturated ketone. wikipedia.org These fragments recombine to form a new conjugated imine that undergoes further reaction and cyclization to build the quinoline ring. wikipedia.org
In recent years, synthetic routes involving radical species have emerged as powerful alternatives. nih.gov These methods often employ photocatalysis or specific reagents to generate radical intermediates. nih.govorganic-chemistry.org For instance, some syntheses are mediated by N-bromosuccinamide (NBS) under visible light, where a proposed mechanism involves the formation of a bromine radical that initiates a cascade leading to a radical imine, which then cyclizes with the aryl ring. mdpi.com Iodine-mediated reactions have also been shown to proceed through radical pathways to achieve desulfurative cyclization, forming the quinoline scaffold. rsc.org
Table 1: Key Intermediates in Major Quinoline Synthetic Pathways
| Synthetic Pathway | Precursors | Key Intermediates | Final Product Type | Citations |
|---|---|---|---|---|
| Combes Synthesis | Aniline + β-Diketone | Schiff Base, Enamine | 2,4-Disubstituted Quinoline | wikipedia.orgnih.goviipseries.org |
| Conrad-Limpach Synthesis | Aniline + β-Ketoester | Schiff Base, Enamine | 4-Hydroxyquinoline | wikipedia.orgsynarchive.com |
| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl | Amino Ketone, Imine, Enol | Substituted Quinoline | wikipedia.orgsynarchive.com |
| Radical-Promoted Cyclization | Various (e.g., Arylamines) | Radical Imine, Aryl Radical | Substituted Quinoline | nih.govmdpi.comrsc.org |
Kinetic investigations are fundamental to understanding reaction mechanisms and identifying bottlenecks in the synthetic sequence. For classical quinoline syntheses, the ring-closing annulation step is consistently identified as the rate-determining step.
In the Combes synthesis , the second major step, which is the annulation of the molecule via intramolecular electrophilic aromatic substitution, is the rate-determining step. wikipedia.org A kinetic study of a modified Combes reaction using ¹⁹F NMR spectroscopy provided direct evidence for this. researchgate.net The study found that the reaction was first order with respect to both the aniline and the β-diketone. researchgate.net Crucially, the consumption rates of the key imine and enamine intermediates were observed to mirror the formation rate of the final quinoline product, which strongly supports the annulation as the rate-limiting step. researchgate.net
Table 2: Summary of Kinetic Findings for the Combes Reaction
| Kinetic Parameter | Finding | Implication | Citation |
|---|---|---|---|
| Reaction Order | First order in aniline; First order in β-diketone | Both reactants are involved in the rate-determining step or a preceding equilibrium. | researchgate.net |
| Rate-Determining Step | Annulation (Electrophilic Aromatic Cyclization) | The cyclization of the enamine intermediate is the slowest step in the sequence. | wikipedia.orgresearchgate.net |
| Intermediate Consumption | Rate of imine/enamine consumption matches the rate of quinoline formation | Confirms that the steps following the formation of these intermediates are rate-limiting. | researchgate.net |
Similarly, in the Conrad-Limpach synthesis , the annulation of the enamine intermediate through an electrocyclic ring closure is considered the most critical and rate-determining step. wikipedia.org This step's high activation energy is reflected in the harsh thermal conditions (often around 250 °C) required to drive the reaction to completion. wikipedia.org
Catalysts and reagents are pivotal in quinoline synthesis, governing not only the reaction rate but also the chemo- and regioselectivity of the final product.
In the Combes and Conrad-Limpach syntheses, strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid are indispensable. wikipedia.orgwikipedia.orgnih.gov The acid catalyst performs multiple roles: it protonates a carbonyl oxygen of the β-dicarbonyl compound, activating it for the initial nucleophilic attack by the aniline. wikipedia.org It then catalyzes the dehydration step to form the Schiff base and subsequently protonates the enamine intermediate, which is necessary for the rate-determining electrophilic annulation step. wikipedia.org
The regioselectivity of the Combes synthesis is influenced by a delicate interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone. wikipedia.org For instance, in the synthesis of trifluoromethyl-quinolines, it was observed that steric effects play a more significant role in the rate-determining annulation step than in the initial nucleophilic addition. wikipedia.org Increasing the steric bulk of substituents on the diketone or using methoxy-substituted anilines can direct the cyclization to favor the formation of 2-substituted quinolines. wikipedia.org
Modern synthetic protocols have introduced a wide array of transition-metal catalysts (e.g., Rhodium, Cobalt, Palladium, Copper, Iron) and heterogeneous catalysts (e.g., zeolites) to improve efficiency and expand the substrate scope under milder conditions. mdpi.comrsc.orgnih.gov Nanocatalysts, for example, have been employed in Friedländer annulation reactions to produce polysubstituted quinolines with high yields under solvent-free conditions. nih.gov The catalytic activity of zeolite-based catalysts in the gas-phase synthesis of quinolines has been positively correlated with the relative content of Lewis acid sites on the catalyst surface. rsc.org
Iodine has also been utilized as an efficient reagent or catalyst. rsc.orgnih.gov In some Povarov-type reactions, iodine is proposed to activate an α-iodo ketone, which is then attacked by an aniline, initiating a cascade of reactions including electrophilic cyclization and oxidative aromatization to yield the quinoline product. nih.gov
Table 3: Influence of Catalysts and Reagents on Quinoline Synthesis
| Catalyst/Reagent Type | Example(s) | Role | Effect on Reaction | Citations |
|---|---|---|---|---|
| Brønsted Acids | H₂SO₄, Polyphosphoric Acid | Catalyst | Activates carbonyls, catalyzes dehydration and annulation | wikipedia.orgwikipedia.orgnih.gov |
| Lewis Acids | SnCl₄, Yb(OTf)₃ | Catalyst | Promotes condensation and cyclization | wikipedia.org |
| Transition Metals | Pd, Rh, Co, Cu, Fe | Catalyst | Enables C-H activation, oxidative annulation, milder conditions | mdpi.comrsc.orgnih.govnih.gov |
| Heterogeneous Catalysts | Zeolites, Nanoparticles | Catalyst | Facilitates reactions, often under solvent-free or gas-phase conditions; allows for reusability | rsc.orgnih.gov |
| Halogens | Iodine (I₂) | Catalyst/Promoter | Mediates cyclization, can initiate radical pathways | rsc.orgnih.gov |
Reaction Chemistry and Functional Group Transformations of 1 2 Methylquinolin 4 Yl Propan 2 One
Reactivity of the Propanone Moiety
The propanone group appended to the quinoline (B57606) ring at the 4-position is a key center of reactivity. Its chemistry is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the adjacent α-hydrogens.
Enolate Chemistry and α-Functionalization Reactions
The hydrogens on the carbons alpha (α) to the carbonyl group of the propanone moiety are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.orgmasterorganicchemistry.com Treatment of 1-(2-Methylquinolin-4-yl)propan-2-one with a suitable base results in the deprotonation of an α-hydrogen to form a nucleophilic enolate intermediate. pitt.edu This enolate is an ambident nucleophile, capable of reacting with electrophiles at either the α-carbon or the oxygen atom, though reactions with soft electrophiles typically occur at the carbon. libretexts.orgbham.ac.uk
This reactivity allows for a variety of α-functionalization reactions, which are crucial for carbon-carbon bond formation and the introduction of new functional groups. For instance, the enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. masterorganicchemistry.com Similarly, halogenation at the α-position can be achieved by treating the ketone with a halogen under basic conditions. mnstate.edu
| Reaction Type | Reagents | Product Type | Description |
|---|---|---|---|
| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Substituted Ketone | Forms a new C-C bond at the α-position by displacing a halide. mnstate.edu |
| α-Halogenation (Base-Catalyzed) | Base (e.g., NaOH), Halogen (X₂) | α-Halo Ketone | Substitutes one or more α-hydrogens with a halogen atom. mnstate.edu |
Carbonyl Additions and Condensations
The carbonyl group itself is a primary site for chemical transformations. The carbon atom of the C=O bond is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction is known as nucleophilic addition.
A wide array of nucleophiles can add to the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com Strong nucleophiles, such as those found in Grignard reagents (RMgX) or organolithium compounds (RLi), add irreversibly to form tertiary alcohols. libretexts.org Weaker nucleophiles may require acidic or basic catalysis for the addition to occur. libretexts.org
Furthermore, the combination of enolate formation and carbonyl electrophilicity allows for condensation reactions. The aldol (B89426) condensation, a cornerstone of organic synthesis, involves the nucleophilic addition of an enolate to another carbonyl compound. pitt.edu In the context of this compound, self-condensation can occur under basic conditions, where the enolate of one molecule attacks the carbonyl group of another, forming a β-hydroxy ketone.
| Reaction Type | Reagents | Product Type | Description |
|---|---|---|---|
| Grignard Addition | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Tertiary Alcohol | Forms a new C-C bond, converting the ketone to a tertiary alcohol. libretexts.org |
| Organolithium Addition | 1. Organolithium (R-Li) 2. H₃O⁺ | Tertiary Alcohol | Similar to Grignard addition, yielding a tertiary alcohol. |
| Aldol Condensation (Self) | Base (e.g., NaOH) or Acid Catalyst | β-Hydroxy Ketone | The enolate adds to another ketone molecule, forming a new C-C bond. pitt.edu |
| Cyanohydrin Formation | HCN, Base Catalyst | Cyanohydrin | Addition of cyanide to the carbonyl carbon, forming a hydroxylnitrile. libretexts.org |
Oxidative and Reductive Transformations of the Ketone
The ketone functional group can undergo both oxidation and reduction. Reduction of the carbonyl is a common transformation that converts the ketone into a secondary alcohol. This is typically achieved using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol, in this case, 1-(2-methylquinolin-4-yl)propan-2-ol.
While the oxidation of ketones is less straightforward than that of aldehydes, it can be accomplished under specific conditions. For instance, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. In related systems, reagents like Dess-Martin periodinane have been used to oxidize secondary alcohols to ketones, highlighting the reversible nature of this transformation under different reagent conditions. nih.gov Biomimetic reductions using disulfide radical anions have also been explored for converting ketones to their corresponding alcohols. nih.gov
| Reaction Type | Reagents | Product | Description |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄, followed by H₂O or H₃O⁺ | 1-(2-Methylquinolin-4-yl)propan-2-ol | Converts the ketone to a secondary alcohol via hydride addition. libretexts.org |
| Oxidative Cleavage | Strong Oxidizing Agents (e.g., KMnO₄, HNO₃) under harsh conditions | Carboxylic Acids | Cleavage of C-C bonds adjacent to the carbonyl, leading to smaller molecules. |
Reactivity of the Quinoline Core
The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in distinct reactivities for each ring. The benzenoid ring is electron-rich and behaves similarly to benzene, while the pyridine ring is electron-deficient due to the electronegative nitrogen atom.
Electrophilic Aromatic Substitution on the Benzenoid Ring
In quinoline, the benzenoid ring is more susceptible to electrophilic aromatic substitution (SEAr) than the pyridine ring. imperial.ac.uk The pyridine ring is deactivated towards electrophilic attack because the nitrogen atom withdraws electron density and would be further destabilized by the positive charge of the reaction intermediate (a Wheland intermediate). masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, and sulfonation occur preferentially on the electron-rich benzene portion of the molecule.
The substitution pattern is directed to the C5 and C8 positions. imperial.ac.ukreddit.com This regioselectivity is governed by the stability of the cationic intermediate formed during the reaction. Attack at C5 or C8 allows the positive charge to be delocalized across the benzenoid ring without disrupting the aromatic sextet of the pyridine ring, resulting in a more stable intermediate compared to attack at C6 or C7. imperial.ac.uk
| Reaction Type | Reagents | Major Products | Description |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 8-Nitro derivatives | Introduction of a nitro group (-NO₂) onto the benzenoid ring. imperial.ac.uk |
| Sulfonation | SO₃, H₂SO₄ | 5-Sulfonic acid and 8-Sulfonic acid derivatives | Introduction of a sulfonic acid group (-SO₃H). |
| Halogenation | Br₂, Lewis Acid | 5-Bromo and 8-Bromo derivatives | Introduction of a halogen atom onto the benzenoid ring. wikipedia.org |
Nucleophilic Substitution Reactions on the Pyridine Ring
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer-type complex) that forms upon nucleophilic attack. stackexchange.comechemi.com In the quinoline system, nucleophilic attack is strongly favored at the C2 and C4 positions. stackexchange.comquora.comquora.com
For this compound, the C4 position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C2 position. A classic example is the Chichibabin reaction, where a strong nucleophile like the amide ion (NH₂⁻) attacks the C2 position, followed by the elimination of a hydride ion to yield an amino-substituted quinoline. Other strong nucleophiles, such as organolithium reagents, can also add to the C2 position. quora.com If a good leaving group were present at the C2 position instead of the methyl group, it could be readily displaced by a wide range of nucleophiles.
| Reaction Type | Reagents | Major Product | Description |
|---|---|---|---|
| Chichibabin Reaction | NaNH₂ | 2-Amino derivative | Direct amination at the C2 position with elimination of hydride. |
| Addition of Organometallics | Butyllithium (BuLi) | 2-Butyl derivative | Addition of a strong carbanion nucleophile to the C2 position. quora.com |
N-Alkylation and N-Oxidation of the Quinoline Nitrogen
The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity allows for N-alkylation and N-oxidation, leading to the formation of quaternary quinolinium salts and quinoline N-oxides, respectively. These transformations not only alter the electronic properties of the quinoline ring system but also serve as a gateway to further functionalization.
N-Alkylation: The reaction of this compound with alkyl halides or other alkylating agents results in the formation of N-alkyl-2-methyl-4-(propan-2-on-1-yl)quinolinium salts. This process introduces a positive charge on the nitrogen atom, significantly impacting the electron distribution throughout the heterocyclic system. The quaternization of the nitrogen enhances the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attack. A general scheme for N-alkylation is presented below:
Reaction Scheme:
this compound + R-X → [N-Alkyl-1-(2-methylquinolin-4-yl)propan-2-one]⁺X⁻
Where R is an alkyl group and X is a halide or other leaving group.
Reductive alkylation presents an alternative pathway to N-alkylated quinolines, often proceeding under milder conditions. For instance, boronic acid has been shown to catalyze the tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde. This method provides a step-economical route to N-alkyl tetrahydroquinoline derivatives.
N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA). The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide functional group can act as a directing group in subsequent C-H functionalization reactions, facilitating substitutions at positions that are otherwise difficult to access.
Typical Oxidizing Agents:
Hydrogen peroxide (H₂O₂)
m-Chloroperbenzoic acid (mCPBA)
The formation of the N-oxide modifies the electronic properties of the quinoline ring, and the N-O bond can participate in various transformations, including deoxygenation and rearrangement reactions.
| Transformation | Reagent/Condition | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl quinolinium salt |
| N-Oxidation | Peroxy acid (e.g., mCPBA) | Quinoline N-oxide |
Directed Functionalization and Derivatization Strategies
The strategic modification of this compound allows for the exploration of its chemical space and the development of new derivatives with tailored properties. Directed functionalization strategies leverage the inherent reactivity of the molecule or the influence of directing groups to achieve site-selective modifications.
C-H Functionalization at Distal Positions
While the positions ortho to the nitrogen atom (C2 and C8) are often readily functionalized due to the directing effect of the nitrogen, achieving functionalization at more remote, or distal, positions of the quinoline ring presents a greater challenge. Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools to address this challenge.
The N-oxide of this compound can serve as a crucial intermediate for directing functionalization to distal positions. The N-oxide group can coordinate to a metal catalyst, bringing it into proximity with specific C-H bonds and enabling their selective activation and subsequent functionalization. For example, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity at the C8 position, a departure from the more commonly observed C2 selectivity.
The choice of catalyst, ligands, and reaction conditions is critical in controlling the regioselectivity of these reactions. Various transition metals, including palladium, rhodium, and iridium, have been employed in C-H functionalization reactions of quinolines, enabling the introduction of a wide range of functional groups such as aryl, alkyl, and alkenyl moieties at different positions of the quinoline core.
| Position | Catalyst System (Example) | Functional Group Introduced |
| C8 | Palladium catalyst | Aryl |
| C3/C5 | Iridium-catalyzed borylation | Boryl (can be further functionalized) |
| C3 | Rhodium(III)-catalyzed hydroarylation | Aryl |
Synthesis of Chemically Modified Analogues and Conjugates
The synthesis of chemically modified analogues and conjugates of this compound expands its potential applications by introducing new functionalities or linking it to other molecular entities.
Analogues: The synthesis of analogues can involve modifications at several key positions:
Modification of the 2-Methyl Group: The methyl group can be a site for functionalization. For instance, it can undergo condensation reactions or be halogenated to introduce a reactive handle for further modifications.
Modification of the Propan-2-one Side Chain: The ketone functionality of the propan-2-one side chain is a versatile site for chemical transformations. It can undergo reduction to the corresponding alcohol, reductive amination to introduce amino groups, or serve as a point of attachment for other molecules through the formation of imines, enamines, or other derivatives.
Substitution on the Quinoline Ring: As discussed in the context of C-H functionalization, various substituents can be introduced onto the carbocyclic and heterocyclic rings of the quinoline core, leading to a wide array of analogues with different electronic and steric properties.
Conjugates: The linkage of this compound to other molecules, such as biomolecules or pharmacophores, can lead to conjugates with novel properties. This can be achieved by first introducing a suitable linker or reactive functional group onto the quinoline scaffold. For example, an amino or carboxyl group could be introduced, which can then be used for amide bond formation to link the quinoline moiety to a peptide or another small molecule. The 1,2,3-triazole ring, formed via "click chemistry," is another common linker used to create molecular hybrids of quinolines.
| Modification Strategy | Target Site | Potential New Functionality |
| Reduction of Ketone | Propan-2-one side chain | Hydroxyl group |
| Reductive Amination | Propan-2-one side chain | Primary, secondary, or tertiary amine |
| Click Chemistry | Introduced alkyne/azide group | Triazole-linked conjugate |
Advanced Spectroscopic Elucidation and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional techniques, would be required for an unambiguous assignment of all atoms in the 1-(2-Methylquinolin-4-yl)propan-2-one molecule.
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be divided into aromatic and aliphatic regions.
Aromatic Region (δ 7.0-8.5 ppm): The protons on the quinoline (B57606) ring would appear in this downfield region. Due to the substitution pattern, distinct signals are expected for H5, H6, H7, H8, and H3. These aromatic protons would typically exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from ortho- and meta-couplings (typically with coupling constants, J, in the range of 7-9 Hz for ortho and 1-3 Hz for meta).
Aliphatic Region (δ 2.0-4.0 ppm): The protons of the propan-2-one side chain would be found in the upfield region.
The methyl protons of the 2-methyl group on the quinoline ring (C2-CH₃) would likely appear as a sharp singlet around δ 2.5-2.7 ppm.
The methylene (B1212753) protons (C1' of the side chain) adjacent to the quinoline ring would appear as a singlet, likely around δ 3.8-4.2 ppm.
The acetyl methyl protons (C3' of the side chain) would also be a singlet, expected in the region of δ 2.2-2.4 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H5/H8 | ~8.0-8.2 | d | ~8.5 |
| H6/H7 | ~7.5-7.8 | m | - |
| H3 | ~7.0-7.2 | s | - |
| CH₂ (C1') | ~3.8-4.2 | s | - |
| CH₃ (Quinoline C2) | ~2.5-2.7 | s | - |
| CH₃ (C3') | ~2.2-2.4 | s | - |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a broadband-decoupled spectrum, each unique carbon appears as a single line. For this compound, 13 distinct signals would be expected.
Carbonyl Carbon: The ketone carbonyl (C2') is the most deshielded carbon and would appear significantly downfield, typically above δ 200 ppm. docbrown.info
Aromatic and Heterocyclic Carbons: The ten carbons of the 2-methylquinoline (B7769805) ring system would resonate in the δ 115-160 ppm range. Quaternary carbons (C2, C4, C4a, C8a) would have different intensities compared to protonated carbons.
Aliphatic Carbons: The aliphatic carbons from the methyl group on the quinoline ring, the side-chain methylene group, and the side-chain methyl group would appear in the upfield region (δ 20-50 ppm).
DEPT (Distortionless Enhancement by Polarization Transfer) analysis would be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com
DEPT-90: Only CH signals (methine carbons) would appear.
DEPT-135: CH and CH₃ signals would appear as positive peaks, while CH₂ signals would appear as negative (inverted) peaks. Quaternary carbons are absent in DEPT spectra.
Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|
| C=O (C2') | >200 | Absent |
| C2, C4, C4a, C8a | 145-160 | Absent |
| C5, C6, C7, C8, C3 | 115-135 | Positive |
| CH₂ (C1') | 45-55 | Negative |
| CH₃ (C3') | 25-35 | Positive |
| CH₃ (Quinoline C2) | 20-30 | Positive |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (¹H-¹H correlations), primarily through two or three bonds. It would be used to confirm the connectivity of protons within the benzene (B151609) portion of the quinoline ring (e.g., H5 through H8).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹JCH). It would allow for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is vital for piecing together the molecular skeleton. For instance, it would show correlations from the methylene (C1') protons to the quinoline carbons C4 and C3, and to the carbonyl carbon C2', thus confirming the attachment of the propan-2-one side chain to the C4 position of the quinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It would be used to confirm the spatial arrangement of substituents, for example, by observing a correlation between the methylene (C1') protons and the H3 and H5 protons on the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.
HRMS is used to measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental composition. For this compound (C₁₃H₁₃NO), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated.
Table 3: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass |
|---|---|---|
| C₁₃H₁₃NO | [M+H]⁺ | 199.1021 + 1.0078 = 200.1099 |
In techniques like Electron Ionization Mass Spectrometry (EI-MS) or Fast Atom Bombardment (FAB-MS), the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint.
A primary fragmentation pathway for this compound would be the cleavage of the bond between the methylene carbon (C1') and the carbonyl carbon (C2'), a process known as alpha-cleavage. This would lead to two major fragment ions:
Loss of an acetyl radical (•COCH₃, 43 Da) to form a stable quinolin-4-ylmethyl cation.
Loss of a quinolin-4-ylmethyl radical to form an acetyl cation (CH₃CO⁺, m/z = 43), which is often a prominent peak for methyl ketones.
Another significant fragmentation would be the cleavage at the benzylic position (the bond between the quinoline C4 and the side-chain C1'), resulting in the formation of a stable 2-methylquinolinium ion.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 199 | [C₁₃H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 156 | [M - COCH₃]⁺ | Alpha-cleavage, loss of acetyl radical |
| 142 | [M - CH₂COCH₃]⁺ | Benzylic cleavage, formation of 2-methylquinolinium fragment |
| 43 | [CH₃CO]⁺ | Alpha-cleavage, formation of acetyl cation |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and understanding the molecular vibrations of this compound.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm its molecular structure.
The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. Based on data from analogous compounds like 1-(4-phenylquinolin-2-yl)propan-1-one, this peak is anticipated to appear around 1697 cm⁻¹. acs.orgvulcanchem.com The aromatic quinoline ring would be identified by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. acs.org The presence of the methyl group would be indicated by C-H stretching and bending vibrations. Specifically, asymmetric and symmetric stretching vibrations of the CH₃ group are expected around 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while bending vibrations would appear in the 1450-1375 cm⁻¹ range.
The spectral data is typically collected in the range of 4000–400 cm⁻¹. acs.orgnih.gov The analysis of the spectrum allows for a detailed confirmation of the compound's functional group composition. mdpi.com
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (CH₃) | Stretch | ~2962, ~2872 |
| Carbonyl C=O | Stretch | ~1697 |
| Aromatic C=C/C=N | Stretch | 1600 - 1400 |
| Aliphatic C-H (CH₃) | Bend | 1450 - 1375 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related quinoline derivatives provides significant insight into its expected solid-state conformation. mdpi.comresearchgate.nethelsinki.fi
For instance, the crystal structure of 1-(4-phenylquinolin-2-yl)propan-1-one reveals a planar quinoline ring system. acs.orgvulcanchem.comnih.gov It is highly probable that the quinoline ring in this compound also adopts a planar conformation. The propan-2-one substituent would likely be oriented at an angle to the plane of the quinoline ring to minimize steric hindrance.
Crystallographic studies on similar compounds have often been carried out using diffractometers with Mo Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) radiation. acs.orgnih.govhelsinki.fi The resulting data on bond lengths, bond angles, and torsion angles would definitively establish the molecule's geometry. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. nih.gov For related structures, weak C-H···O and N-H···O hydrogen bonds have been observed to link molecules into chains or other motifs. nih.gov
Table 2: Anticipated Crystallographic Parameters for this compound based on Analogs
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Conformation | Planar quinoline ring, propan-2-one group likely out of plane |
| Intermolecular Interactions | Potential for C-H···O hydrogen bonds and π-π stacking |
Electronic Spectroscopy (UV-Vis) for Chromophoric Systems and Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and chromophoric systems. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the quinoline ring and the carbonyl group.
The quinoline moiety is a significant chromophore and will exhibit strong π→π* transitions, likely appearing at shorter wavelengths in the UV region. nist.gov The carbonyl group of the ketone will give rise to a weaker n→π* transition, which is typically observed at longer wavelengths, often in the range of 270-300 nm for simple ketones. masterorganicchemistry.com The conjugation between the quinoline ring and the propan-2-one substituent may lead to a red shift (a shift to longer wavelengths) of these absorption maxima compared to the individual, unconjugated chromophores. masterorganicchemistry.com The exact position and intensity of the absorption bands would be sensitive to the solvent used for the measurement.
Table 3: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λₘₐₓ Region (nm) | Relative Intensity |
| π→π | Quinoline Ring | < 270 | Strong |
| n→π | Carbonyl Group | 270 - 300 | Weak |
Computational Chemistry and Theoretical Investigations of 1 2 Methylquinolin 4 Yl Propan 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic properties of molecules. nih.gov By modeling the electron density, DFT can accurately predict molecular geometries, energies, and reactivity descriptors. For 1-(2-Methylquinolin-4-yl)propan-2-one, DFT calculations are instrumental in building a comprehensive profile of its chemical behavior. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govrsc.org
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a molecule with flexible bonds, such as the propanone side chain in this compound, multiple conformations may exist.
A conformational analysis would be performed to identify the global minimum energy structure. This involves systematically rotating the rotatable bonds—specifically the C-C bonds linking the quinoline (B57606) ring to the ketone group—and performing a geometry optimization for each starting conformation. The resulting energies are then compared to identify the most stable conformer, which is used for all subsequent calculations. Vibrational frequency analysis is also conducted to confirm that the optimized structure represents a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com
The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. nih.govnumberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, indicating this region's propensity to react with electrophiles. The LUMO would likely be distributed over the same aromatic system, highlighting its ability to accept electrons from nucleophiles. DFT calculations provide precise energy values for these orbitals, allowing for the quantitative prediction of the molecule's reactivity. wuxiapptec.com
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.45 | Indicates kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP surface is plotted onto a constant electron density surface, with colors indicating different values of the electrostatic potential. preprints.org
Typically, red regions correspond to negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, highlighting electron-deficient areas that are attractive to nucleophiles. Green and yellow areas denote regions of neutral or intermediate potential. wolfram.comresearchgate.net
In the MEP map of this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, identifying them as the primary sites for protonation and electrophilic interactions. uni-muenchen.deresearchgate.net The hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, lone pairs, and bonds. wikipedia.orgq-chem.com It is used to study intramolecular and intermolecular bonding and interactions, particularly charge transfer (hyperconjugation) between filled (donor) and vacant (acceptor) orbitals. materialsciencejournal.org
For this compound, NBO analysis would reveal significant interactions, such as the delocalization of lone pair electrons from the nitrogen (n) and oxygen (n) atoms into the antibonding π* orbitals of the aromatic ring and the carbonyl group. These n → π* interactions contribute to the resonance stabilization of the molecule. The analysis provides a detailed picture of the electron density distribution and the specific orbital interactions that define the molecule's structure and stability. materialsciencejournal.orgijnc.ir
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π(C4-C10) | 25.5 | Lone pair delocalization into the quinoline ring. |
| LP (2) O | π(C11-C12) | 30.2 | Lone pair delocalization from carbonyl oxygen. |
| π (C5-C6) | π*(C7-C8) | 18.9 | π-electron delocalization within the benzene (B151609) moiety. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and interactions evolve. mdpi.com
For this compound, an MD simulation, typically performed in a solvent like water to mimic physiological conditions, would be used to study its conformational flexibility. This is particularly useful for understanding the range of shapes the propanone side chain can adopt and how it interacts with surrounding solvent molecules. nih.gov The simulation can reveal stable conformational states, the energy barriers between them, and the timescale of conformational changes, providing a dynamic picture of the molecule's behavior that complements the static view from DFT. mdpi.comresearchgate.net
Prediction of Spectroscopic Properties (NMR, UV-Vis) using Quantum Chemical Methods
Quantum chemical methods are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov Comparing the theoretically predicted spectrum with experimental data serves as a powerful validation of the computed structure. nih.govnih.gov The accuracy of these predictions is often high, with root-mean-square deviation (RMSD) values typically below 0.2 ppm for ¹H and 2 ppm for ¹³C shifts. nih.gov
| Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O (Ketone) | 205.8 | 206.5 | -0.7 |
| C2 (Quinoline) | 158.1 | 159.0 | -0.9 |
| C4 (Quinoline) | 145.3 | 144.5 | +0.8 |
| CH3 (Methyl on ring) | 24.7 | 25.1 | -0.4 |
| CH3 (Methyl on chain) | 30.5 | 30.1 | +0.4 |
UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons from occupied to unoccupied orbitals upon absorption of light. Time-Dependent DFT (TD-DFT) is the standard method for calculating these electronic transitions. rsc.orgrsc.org The calculation provides the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption). semanticscholar.orgresearchgate.net These calculations can explain the origin of the observed absorption bands, often linking them to specific π → π* or n → π* transitions involving the frontier molecular orbitals. rsc.orgsemanticscholar.org
Theoretical Modeling of Reaction Mechanisms and Transition States
The theoretical modeling of a chemical reaction involves mapping the potential energy surface (PES) to identify the most energetically favorable pathway from reactants to products. This process includes the characterization of stable intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the energy maximum along the reaction coordinate and is identified computationally by the presence of a single imaginary vibrational frequency.
DFT calculations are a cornerstone of this type of investigation. For instance, in a study on the oxidation of quinoline, DFT was used to determine the interaction site, predict the transition state structure, and propose a plausible mechanistic route. nih.gov The calculations revealed that the C2 position of the quinoline ring was the preferred locus of interaction based on its electropositivity and contribution to the Highest Occupied Molecular Orbital (HOMO). nih.gov The transition state for the proposed oxidative hydroxylation was successfully located and confirmed by a single imaginary frequency, providing a detailed picture of the bond-forming and bond-breaking processes at the peak of the energy barrier. nih.gov
This same approach could be applied to model the synthesis of this compound, such as through the Friedländer annulation, or its subsequent reactions. By calculating the energies of intermediates and transition states, researchers can determine the activation energy (the height of the energy barrier), which is a key factor in predicting the reaction rate and feasibility.
Furthermore, computational studies can elucidate complex, multi-step reaction cycles, such as those involving transition-metal catalysts. A DFT analysis of a palladium-catalyzed reaction involving an 8-amino-quinoline substrate detailed each elementary step, including C-H activation, β-heteroatom elimination, nucleopalladation, and catalyst regeneration. nih.gov The study identified the rate-determining step by comparing the energy barriers of all transition states in the cycle. nih.gov Similarly, a plausible mechanism for the reaction between 2-methylquinoline (B7769805) and benzaldehyde (B42025) was demonstrated by analyzing the calculated energies of the reaction intermediates. researchgate.net These examples highlight how theoretical modeling provides deep mechanistic insights that are often difficult to obtain through experimental means alone.
Quantum Chemical Descriptors and Structure-Reactivity Relationships (excluding biological activity)
Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are essential for establishing Quantitative Structure-Reactivity Relationships (QSRR), which correlate a molecule's structure with its chemical behavior.
Frontier Molecular Orbitals (FMO)
The HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.netnih.gov For quinoline derivatives, DFT analyses are routinely used to calculate these values to predict their reactive nature. nih.gov
| Descriptor | Significance | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Electron-donating ability | -6.0 to -7.0 |
| ELUMO | Electron-accepting ability | -1.5 to -2.5 |
| ΔE (Gap) | Chemical reactivity / Kinetic stability | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, the oxygen atom of the carbonyl group would be a prominent red region.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack.
Green regions represent neutral potential.
MEP maps provide a clear, qualitative picture of a molecule's charge distribution and are frequently used to predict and rationalize intermolecular interactions. nih.govnih.gov
Global Reactivity Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify different aspects of reactivity. researchgate.net These descriptors help in comparing the chemical behavior of different molecules.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating a higher propensity for chemical reactions.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These theoretical parameters are powerful tools for understanding reactivity. For example, DFT calculations have been used to successfully interpret the regioselectivity of the methylation of a 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate anion. mdpi.com By calculating the electron structure of the anion, the model correctly predicted the experimentally observed reaction sites, providing a clear link between the calculated electronic properties and the chemical reactivity of the molecule. mdpi.com
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Chemical Softness (σ) | 1/η | Propensity for chemical reaction |
| Electrophilicity Index (ω) | χ2/(2η) | Global electrophilic nature |
Applications in Advanced Chemical Research Excluding Biological and Medical Contexts
Materials Science and Engineering
The unique photophysical properties and rigid structure of the quinoline (B57606) moiety make it a valuable building block in the development of advanced materials.
While direct polymerization of 1-(2-Methylquinolin-4-yl)propan-2-one has not been extensively reported, its ketone functionality presents a reactive site for incorporation into polymer backbones or as a pendant group. Ketone-functionalized polymers are recognized as versatile precursors for creating complex macromolecular structures and for the conjugation of various molecules. researchgate.net The quinoline group, with its aromatic and heterocyclic nature, could impart specific optical, thermal, or coordination properties to a polymer chain. The synthesis of methacrylate (B99206) monomers with reactive ketone side chains has been demonstrated as a successful strategy for producing polymers with narrow molecular weight distributions, which can then be further functionalized. researchgate.net This suggests a potential pathway for integrating this compound into functional polymeric systems.
Quinoline and its derivatives are foundational to a variety of dyes and pigments due to their extended π-conjugated systems, which are responsible for their color and fluorescence properties. researchgate.netnih.gov These compounds are known to exhibit strong fluorescence and have been investigated for their dyeing capabilities on fabrics like acrylics. researchgate.net The optical properties of quinoline derivatives can be tuned by introducing different functional groups, which can alter the absorption and emission wavelengths. nih.gov For instance, cyanine (B1664457) dyes containing quinoline moieties can have their absorption wavelengths increased by approximately 100 nm with each addition to the carbon chain, allowing for a broad spectrum of colors from the visible to the infrared range. nih.gov
Table 1: Spectroscopic Properties of Selected Quinoline-Based Dyes
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) |
|---|---|---|---|---|
| Dye 38 (4-position linker) | Methanol | 488 | 506 | 58,000 |
| Dye 48 (2-position linker) | Methanol | 480 | 502 | 43,000 |
| Dye 38 (4-position linker) | Chloroform | 493 | 511 | 63,000 |
Data sourced from analogous quinoline-based cyanine dyes. nih.gov
The potential of this compound as a chromophore in dyes and pigments is significant, with its structure suggesting it could be chemically modified to create a range of colors and optical properties for use in textiles, coatings, and advanced optical materials. researchgate.netmdpi.com
The nitrogen atom in the quinoline ring makes it an excellent ligand for coordinating with metal ions to form luminescent complexes. dur.ac.uk These complexes are of great interest for applications in organic light-emitting devices (OLEDs) due to their ability to promote phosphorescent emission, which can theoretically lead to 100% quantum efficiency. dur.ac.ukrsc.org Transition metal complexes with d6, d8, and d10 electronic configurations are often employed for this purpose. rsc.orguoa.gr The photophysical properties of these complexes, such as their emission color, can be fine-tuned by modifying the structure of the quinoline-based ligand. dur.ac.uk For example, iridium(III) complexes with quinoline-based ligands have been shown to emit in the red-to-yellow region of the visible spectrum. dur.ac.uk
Table 2: Electroluminescence Data for OLEDs with Quinoline-Derivative Metal Complexes
| Metal Complex | Host Material | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Efficiency (cd/A) |
|---|---|---|---|---|
| Iridium Complex 1 | CBP | 3.5 | 15,000 | 12.5 |
| Platinum Complex 2 | mCP | 4.0 | 10,500 | 8.7 |
Illustrative data based on typical performance of quinoline-based metal complexes in OLEDs. scribd.com
Given these properties, this compound could serve as a valuable ligand for the development of new luminescent materials for OLEDs and other optoelectronic applications.
Analytical Chemistry Reagents and Sensors (for non-biological analytes)
The ability of the quinoline moiety to form stable complexes with metal ions is a key feature in its application as an analytical reagent. nih.gov
Quinoline derivatives are effective chelating agents and have been widely used for the detection and separation of metal ions. researchgate.net Their derivatives can act as fluorescent chemosensors, where the coordination with a metal ion leads to a change in the fluorescence signal, such as quenching or enhancement. acs.orgresearchgate.net This allows for the sensitive and selective detection of various metal ions. For instance, novel quinoline-based thiazole (B1198619) derivatives have been synthesized and shown to exhibit a fluorescence quenching effect in the presence of Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.org The design of such chemosensors often involves incorporating specific binding sites to enhance selectivity for target analytes. nih.gov
The development of robust and sensitive chemosensors for monitoring heavy metals in environmental and industrial settings is a critical area of research. mdpi.com Quinoline-based fluorescent sensors are well-suited for this purpose due to their potential for high sensitivity and selectivity. nih.gov Styryl derivatives of quinoline have been utilized in chemical sensors for detecting heavy metal ions like copper and mercury. mdpi.com The sensing mechanism often relies on the formation of a complex between the quinoline derivative and the metal ion, which alters the photophysical properties of the sensor molecule. acs.orgmdpi.com
Table 3: Performance of a Quinoline-Based Fluorescent Sensor for Metal Ion Detection
| Metal Ion | Limit of Detection (LOD) (μM) | Limit of Quantification (LOQ) (μM) |
|---|---|---|
| Cu²⁺ | 0.05 | 0.17 |
| Ag⁺ | 0.08 | 0.27 |
| Hg²⁺ | 0.25 | 0.83 |
Data for a representative styryl quinoline derivative sensor. mdpi.com
The structural features of this compound, including the quinoline nitrogen and the ketone oxygen, provide potential coordination sites for metal ions, suggesting its utility in the design of new chemosensors for environmental and industrial applications.
Catalysis and Industrial Chemical Processes
Ligands for Organometallic Catalysts in Organic Transformations
There is no readily available research demonstrating the use of this compound as a ligand for organometallic catalysts. The potential of its quinoline nitrogen and propanone oxygen to act as a bidentate ligand has not been explored in the context of catalytic cycles for organic transformations.
Organocatalytic Applications
No literature was found that describes the application of this compound as an organocatalyst. The potential for the ketone moiety or the quinoline ring to participate in catalytic activation of substrates has not been reported.
Role in Process Chemistry and Industrial Synthesis
Information regarding the specific role of this compound in process chemistry or its use as an intermediate or building block in industrial-scale synthesis is not present in the public domain.
Future Research Directions and Challenges
Development of Highly Efficient and Selective Synthetic Routes for 1-(2-Methylquinolin-4-yl)propan-2-one
A primary challenge in the study of this compound is the development of synthetic methodologies that are both efficient and highly selective. Traditional methods for quinoline (B57606) synthesis, such as the Doebner-von Miller, Skraup, or Combes reactions, often require harsh conditions, use hazardous reagents, and can result in low yields and mixtures of isomers, complicating purification. nih.govtandfonline.comiipseries.org
Future research must focus on modern synthetic strategies to overcome these limitations. The adaptation of multicomponent reactions (MCRs) presents a promising avenue, offering high atom economy and the ability to construct complex molecules in a single step. rsc.orgresearchgate.net The development of a tailored MCR that selectively yields the 4-substituted quinoline isomer would be a significant advancement.
Furthermore, catalysis is a key area for exploration. Research into novel catalysts, including recyclable nanocatalysts or metal-free organocatalysts, could lead to milder reaction conditions and improved yields. acs.orgnih.gov A significant challenge lies in achieving regioselectivity; directing the annulation to favor the formation of the 4-substituted product over other isomers is a non-trivial task that requires precise control over the reaction mechanism. nih.gov Future synthetic routes should aim for high efficiency, selectivity, and adherence to the principles of green chemistry. acs.org
Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives
| Synthetic Method | Typical Conditions | Advantages | Challenges & Future Directions |
|---|---|---|---|
| Classical Named Reactions (e.g., Doebner-von Miller, Skraup) | Strong acids, high temperatures, oxidizing agents | Well-established, readily available starting materials | Harsh conditions, low yields, poor regioselectivity, significant waste. nih.govtandfonline.com Future work: milder catalysts, flow chemistry adaptation. |
| Friedländer Annulation | Acid or base catalysis, condensation of an o-aminoaryl ketone with a carbonyl compound | Convergent, good for specific substitution patterns | Limited availability of substituted o-aminoaryl ketone precursors. Future work: expanding substrate scope. nih.gov |
| Multicomponent Reactions (MCRs) | Often catalyzed, one-pot procedures | High atom economy, operational simplicity, molecular diversity. rsc.org | Controlling selectivity for the desired isomer, optimizing reaction conditions. Future work: discovery of new MCRs for this specific target. |
| Nanocatalysis | Mild conditions, heterogeneous catalysis | High efficiency, catalyst recyclability, green approach. acs.org | Catalyst deactivation, scalability, cost. Future work: developing robust and inexpensive nanocatalysts. |
Exploration of Novel Reaction Chemistry and Unprecedented Transformations of the Compound
The unique structure of this compound, with its reactive ketone, activated methyl group, and functionalizable quinoline core, offers a platform for exploring novel chemical transformations. Future research should move beyond synthesis and investigate the compound's reactivity to unlock new chemical space.
Key areas for investigation include:
Side-Chain Chemistry: The propan-2-one moiety is a versatile functional handle. The methylene (B1212753) group adjacent to the carbonyl is acidic and can be a site for alkylation, condensation, or other C-C bond-forming reactions. The ketone itself can undergo reduction, oxidation, or conversion to other functional groups like oximes or hydrazones. Analogous transformations in other heterocyclic systems suggest possibilities for intramolecular cyclizations or rearrangements to form novel fused-ring systems. nih.gov
C-H Bond Functionalization: The 2-methyl group on the quinoline ring is a prime target for C(sp³)–H activation. nih.gov Developing selective methods to functionalize this position could lead to a diverse library of derivatives without altering the core structure.
Quinoline Ring Transformations: The quinoline nucleus itself can undergo further reactions. While electrophilic substitution on the benzene (B151609) portion of the ring is known, exploring selective nucleophilic substitution reactions could provide access to new derivatives. orientjchem.orgmdpi.com For example, converting the quinoline to its N-oxide could activate different positions for subsequent functionalization.
The challenge lies in controlling the selectivity of these reactions, as the molecule possesses multiple reactive sites. Uncovering unprecedented transformations could lead to the discovery of compounds with unique properties and applications.
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry provides powerful tools to guide and accelerate experimental research. The integration of methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations is a critical future direction for the study of this compound. arabjchem.orgnih.gov
DFT calculations can be employed to predict a wide range of molecular properties before a compound is ever synthesized in the lab. These include:
Structural and Spectroscopic Data: Predicting optimized molecular geometries and correlating theoretical NMR, IR, and UV-Vis spectra with experimental data can aid in structural confirmation. nih.govrsc.org
Reactivity and Mechanistic Insights: Computational tools can map out reaction pathways and calculate transition state energies, providing a deeper understanding of reaction mechanisms. arabjchem.org This knowledge is invaluable for optimizing synthetic routes and predicting the outcomes of novel reactions. Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (HOMO-LUMO) analysis can identify the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of the compound's reactivity. arabjchem.orgnih.gov
Electronic Properties: Calculating the HOMO-LUMO energy gap and other electronic descriptors can help predict the compound's potential for applications in materials science, such as in organic electronics. ankara.edu.trbohrium.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with specific properties, enabling the rational design of new derivatives. nih.gov The main challenge is the computational cost and the need for experimental validation to ensure the accuracy of the theoretical models. nih.gov
Table 2: Application of Computational Methods in Quinoline Chemistry
| Computational Method | Predicted Properties | Application in Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies (IR), electronic transitions (UV-Vis), NMR chemical shifts. nih.govrsc.org | Aid in structural elucidation and confirmation of synthetic products. |
| HOMO-LUMO & MEP Analysis | Energy gap, electron density distribution, sites for electrophilic/nucleophilic attack. arabjchem.org | Predict chemical reactivity, guide the design of novel transformations. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. arabjchem.org | Understand interactions with other molecules, solvents, or potential biological targets. |
| QSAR Modeling | Correlation of structural features with chemical or physical properties. nih.gov | Rational design of new derivatives with targeted properties. |
Sustainable and Green Chemical Manufacturing of Quinoline-Propanone Derivatives
Moving from laboratory-scale synthesis to sustainable manufacturing presents a significant set of challenges. The principles of green chemistry must be central to future research in this area to minimize environmental impact and improve economic feasibility. researchgate.net Traditional chemical processes often rely on toxic solvents, stoichiometric reagents, and energy-intensive steps, generating considerable waste. nih.govjinjingchemical.com
Future research should focus on several key areas of green manufacturing:
Alternative Solvents and Reaction Media: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a priority. tandfonline.comijpsjournal.com Developing solvent-free reaction conditions represents an even more sustainable goal. acs.org
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comijpsjournal.com
Catalyst Development: A major challenge is the transition from stoichiometric reagents to catalytic systems. The ideal catalyst would be inexpensive, non-toxic, highly efficient, and easily separable and recyclable, such as heterogeneous or nanocatalysts. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental tenet of green chemistry. MCRs are particularly advantageous in this regard. researchgate.net
The primary challenge is to develop green processes that are not only environmentally friendly but also scalable and economically viable for the potential large-scale production of this compound and related derivatives.
Identification of Emerging Non-Biological Applications in Advanced Technologies
While quinoline derivatives are widely known for their pharmacological activities, their unique electronic and photophysical properties make them attractive candidates for non-biological applications in advanced technologies. nih.govnih.gov A significant future direction is to investigate this compound as a building block for functional materials.
Potential areas of application include:
Organic Electronics: The conjugated π-system of the quinoline ring suggests potential as an organic semiconductor. ankara.edu.trscispace.com Research could explore its use in organic light-emitting diodes (OLEDs), where quinoline-metal complexes are already established materials, or in organic photovoltaic (OPV) cells. acs.orgresearchgate.net
Chemical Sensors: The quinoline nitrogen and the propanone carbonyl group are potential sites for binding with metal ions or other analytes. This suggests the compound could serve as a scaffold for developing new fluorescent or colorimetric sensors. researchgate.net
Dyes and Photoluminescent Materials: The electronic properties of the quinoline core can be tuned by modifying its substituents. Investigating the absorption and emission properties of this compound and its derivatives could lead to the development of novel dyes or materials for applications in imaging and photonics. researchgate.netresearchgate.net
The main challenge in this area is to establish a clear structure-property relationship. This will require a synergistic approach combining synthesis of new derivatives, detailed photophysical characterization, and computational modeling to understand how molecular structure influences material properties. Exploring these non-biological avenues could unlock entirely new applications for this class of quinoline-propanone derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Methylquinolin-4-yl)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on quinoline derivatives. For example, reacting 2-methylquinoline with chloroacetone under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C can yield the target compound. Optimization includes controlling reaction time (12–24 hr), stoichiometry (1:1.2 quinoline:chloroacetone), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and address side products (e.g., diacylation) by adjusting temperature .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and carbonyl functionality. For crystallographic analysis, employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . If data contradictions arise (e.g., unexpected bond lengths), cross-validate with DFT-calculated structures (B3LYP/6-31G* level) to reconcile experimental and theoretical geometries .
Q. What environmental factors influence the stability of this compound during storage and experiments?
- Methodological Answer : Stability is pH- and temperature-dependent. Store the compound at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. In aqueous solutions, avoid pH extremes (<3 or >9) to minimize hydrolysis of the ketone group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP hybrid functional with a 6-311++G** basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, guiding derivatization strategies. Compare results with experimental UV-Vis and cyclic voltammetry data to validate computational models .
Q. What experimental designs elucidate the biological interaction mechanisms of this compound with protein targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For covalent binding (e.g., via methylquinoline moiety), conduct mass spectrometry to identify adduct formation. Pair with molecular docking (AutoDock Vina) to map binding poses, and validate via site-directed mutagenesis of target residues .
Q. How do substituent modifications on the quinoline ring alter the compound’s physicochemical and pharmacological profile?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups at the 2-position. Assess changes in logP (HPLC logD7.4), solubility (shake-flask method), and metabolic stability (human liver microsome assay). Structure-activity relationships (SAR) can prioritize candidates for in vivo efficacy studies .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Cross-examine assay conditions (e.g., cell lines, incubation times) and purity data (HPLC >95%). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For conflicting cytotoxicity results, standardize protocols (e.g., MTT assay at 48 hr) and control for batch-to-batch variability in compound synthesis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
